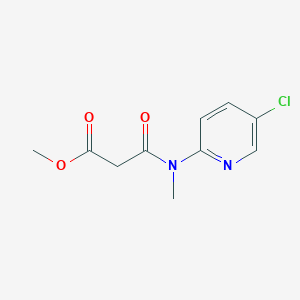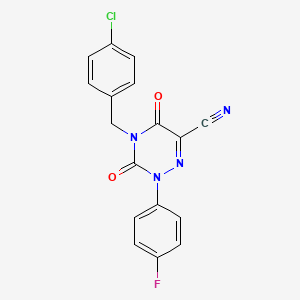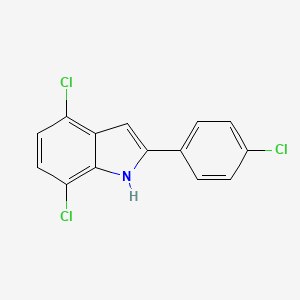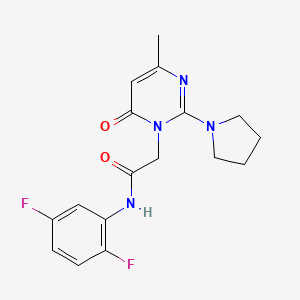
Methyl 3-((5-chloropyridin-2-yl)(methyl)amino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
Antagonists for Treatment of Osteoporosis : Compounds similar to Methyl 3-((5-chloropyridin-2-yl)(methyl)amino)-3-oxopropanoate have been identified as potent and selective antagonists of the αvβ3 receptor. These compounds show efficacy in an in vivo model of bone turnover and are being developed for the treatment of osteoporosis (Coleman et al., 2004).
Herbicidal Applications : Research on structurally related compounds demonstrates their use as herbicides. For example, dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates show varying biological properties, including post-emergence and pre-emergence herbicidal activities, depending on the position of the chlorine atom on the pyridine ring (Andrea et al., 1990).
Synthesis of Isothiazoles : Methyl 3-aminocrotonate, a compound structurally related to Methyl 3-((5-chloropyridin-2-yl)(methyl)amino)-3-oxopropanoate, reacts with other chemical agents to produce isothiazoles, which are valuable in various synthetic applications (Clarke et al., 1998).
Allosteric Modulation of Receptors : Similar compounds have been studied for their role in allosteric modulation of receptors, like muscarinic acetylcholine receptors. These studies are crucial for understanding receptor function and developing drugs targeting these pathways (Valant et al., 2012).
Antiviral Activity : Research on compounds structurally related to Methyl 3-((5-chloropyridin-2-yl)(methyl)amino)-3-oxopropanoate has shown potential in inhibiting human rhinovirus 3C protease, indicating possible antiviral applications (Patick et al., 2005).
Antimicrobial Properties : Some derivatives of Methyl 3-((5-chloropyridin-2-yl)(methyl)amino)-3-oxopropanoate have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens, indicating their potential use in developing new antibiotics (Behbehani et al., 2011).
Metal Ion Analysis in Environmental and Pharmaceutical Samples : Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a compound related to Methyl 3-((5-chloropyridin-2-yl)(methyl)amino)-3-oxopropanoate, has been used as an ion-pairing reagent for the analysis of metal ions in environmental and pharmaceutical samples (Belin & Gülaçar, 2005).
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various biological targets. For example, indole derivatives, which also contain a pyridine ring, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, in the case of Suzuki–Miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(5-chloropyridin-2-yl)-methylamino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-13(9(14)5-10(15)16-2)8-4-3-7(11)6-12-8/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMNJWBHYWNYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)Cl)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2975162.png)
![2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B2975163.png)
![3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid](/img/structure/B2975164.png)
![2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2975166.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2975171.png)

![tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2975175.png)


![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2975178.png)
